molecular formula C15H20F2N2O2 B6053881 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

Cat. No. B6053881
M. Wt: 298.33 g/mol
InChI Key: PUWJPPDNRQJJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as DF-MDBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology.

Scientific Research Applications

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been studied for its potential applications in the field of pharmacology. Specifically, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is believed to exert its pharmacological effects through its interaction with the central nervous system. Specifically, it is thought to act as a modulator of the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of dopamine and serotonin levels in the brain, as well as the reduction of inflammation and oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has several advantages as a research tool. It is relatively easy to synthesize, and its pharmacological effects are well-characterized. However, it is important to note that 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a controlled substance, and its use in research must be carefully regulated.

Future Directions

There are several potential future directions for research on 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. One area of interest is the development of more potent and selective analogs of 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine that could be used as therapeutic agents. Additionally, further studies are needed to better understand the mechanism of action of 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the long-term effects of 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine use and its safety profile.

Synthesis Methods

2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylethanolamine to yield the final product, 2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine.

properties

IUPAC Name

(2,4-difluorophenyl)-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-18(2)6-5-12-10-19(7-8-21-12)15(20)13-4-3-11(16)9-14(13)17/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWJPPDNRQJJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.